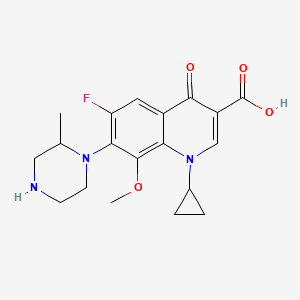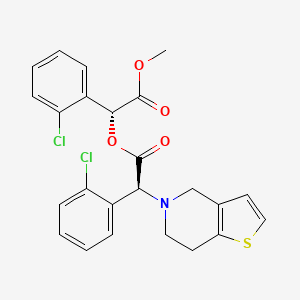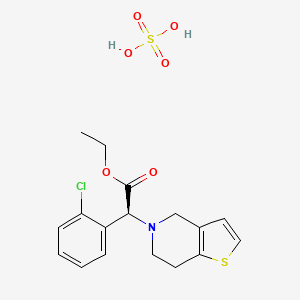
Clindamycinpalmitat-Sulfoxid
Übersicht
Beschreibung
Clindamycin Palmitate Sulfoxide is a derivative of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, including those caused by anaerobic bacteria, streptococci, staphylococci, and pneumococci . Clindamycin Palmitate Sulfoxide is a semi-synthetic compound that has been modified to improve its pharmacokinetic properties and reduce its side effects.
Wissenschaftliche Forschungsanwendungen
Clindamycin Palmitate Sulfoxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of esterification and oxidation on antibiotic activity.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Wirkmechanismus
Target of Action
Clindamycin primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for antibacterial agents like clindamycin . The drug has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli .
Mode of Action
Clindamycin disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This interaction interferes with the transpeptidation reaction, thereby inhibiting early chain elongation . The disruption of protein synthesis leads to changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Biochemical Pathways
Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . These metabolites are thought to contribute to the drug’s antibacterial activity .
Pharmacokinetics
Clindamycin Palmitate Sulfoxide is rapidly absorbed from the gastrointestinal (GI) tract with a bioavailability of approximately 90% . It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . The drug’s high bioavailability and metabolism contribute to its effective distribution and action in the body .
Result of Action
The primary result of clindamycin’s action is the inhibition of bacterial protein synthesis, leading to the death of susceptible bacteria . This makes it effective in treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .
Action Environment
The action of Clindamycin can be influenced by environmental factors. For instance, the ratio of clindamycin sulfoxide to clindamycin increases in dry spells with concentrated samples and with long dwell time in the sewer system . This suggests that the drug’s action can be influenced by factors such as concentration and residence time .
Safety and Hazards
Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems. If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor . It should not be used in patients with nonbacterial infections such as most upper respiratory tract infections .
Zukünftige Richtungen
Given the increase in bacterial resistance and the decrease in the development of new antibiotics, the appropriate use of old antimicrobials like Clindamycin has become even more compulsory . Special populations (pediatrics, pregnant women) have altered cytochrome P450 (CYP)3A4 activity. As clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .
Biochemische Analyse
Biochemical Properties
Clindamycin Palmiitate Sulfoxide interacts with various enzymes and proteins. It is metabolized primarily by the cytochrome P450 isoenzyme CYP3A4, and to a lesser extent, CYP3A5 . The metabolism of Clindamycin Palmiitate Sulfoxide results in the formation of two inactive metabolites: an oxidative metabolite, clindamycin sulfoxide, and an N-demethylated metabolite, N-desmethylclindamycin .
Cellular Effects
Clindamycin Palmiitate Sulfoxide has significant effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial protein synthesis, causing changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Molecular Mechanism
The mechanism of action of Clindamycin Palmiitate Sulfoxide involves binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .
Temporal Effects in Laboratory Settings
Over time, the effects of Clindamycin Palmiitate Sulfoxide can change in laboratory settings. For instance, the ratio of Clindamycin Palmiitate Sulfoxide to Clindamycin concentration can correlate with the hydraulic retention time in the sewage system and the dilution of sewage with rainwater .
Dosage Effects in Animal Models
The effects of Clindamycin Palmiitate Sulfoxide can vary with different dosages in animal models
Metabolic Pathways
Clindamycin Palmiitate Sulfoxide is involved in metabolic pathways mediated by the cytochrome P450 isoenzyme CYP3A4, and to a lesser extent, CYP3A5 . These enzymes are responsible for the metabolism of Clindamycin Palmiitate Sulfoxide to form clindamycin sulfoxide and N-desmethylclindamycin .
Transport and Distribution
Clindamycin Palmiitate Sulfoxide is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .
Subcellular Localization
Given its role as an antibiotic, it is likely to be found in areas of the cell where it can interact with bacterial ribosomes to inhibit protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin Palmitate Sulfoxide involves the modification of clindamycin through a series of chemical reactions. One common method is the oxidation of clindamycin to form clindamycin sulfoxide, followed by esterification with palmitic acid to produce Clindamycin Palmitate Sulfoxide . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation step, and catalysts like sulfuric acid for the esterification step.
Industrial Production Methods
In industrial settings, the production of Clindamycin Palmitate Sulfoxide is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Clindamycin Palmitate Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: The conversion of clindamycin to clindamycin sulfoxide.
Esterification: The reaction of clindamycin sulfoxide with palmitic acid to form Clindamycin Palmitate Sulfoxide.
Hydrolysis: The breakdown of Clindamycin Palmitate Sulfoxide into its constituent components under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Catalysts: Sulfuric acid, hydrochloric acid.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include clindamycin sulfoxide, Clindamycin Palmitate Sulfoxide, and various by-products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Clindamycin Palmitate Sulfoxide is similar to other clindamycin derivatives, such as clindamycin phosphate and clindamycin hydrochloride. it has unique properties that make it more effective in certain applications:
Clindamycin Phosphate: A prodrug that is rapidly converted to clindamycin in the body.
Clindamycin Hydrochloride: Used for oral administration and has a similar antimicrobial spectrum to Clindamycin Palmitate Sulfoxide.
The uniqueness of Clindamycin Palmitate Sulfoxide lies in its improved pharmacokinetic properties, which allow for better absorption and distribution in the body, making it more effective in treating certain infections .
Eigenschaften
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O7S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)43-32-30(40)29(39)31(44-34(32)45(5)42)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25?,26-,28?,29-,30?,31?,32?,34-,45?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIKKMCUTRNHMT-ARGHXNSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)






